molecular formula C11H17NO2 B2812664 Rel-1-((3aR,6aS)-3a,6a-dimethyltetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)prop-2-en-1-one CAS No. 2176573-35-4

Rel-1-((3aR,6aS)-3a,6a-dimethyltetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)prop-2-en-1-one

Cat. No.: B2812664
CAS No.: 2176573-35-4
M. Wt: 195.262
InChI Key: NMBIYGDXYGZSQW-PHIMTYICSA-N
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Description

Rel-1-((3aR,6aS)-3a,6a-dimethyltetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)prop-2-en-1-one is a complex organic compound with a unique structure that includes a tetrahydrofuran ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-1-((3aR,6aS)-3a,6a-dimethyltetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)prop-2-en-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the tetrahydrofuran ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the pyrrole ring: The pyrrole ring is introduced through a cyclization reaction involving an amine and a carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Rel-1-((3aR,6aS)-3a,6a-dimethyltetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Rel-1-((3aR,6aS)-3a,6a-dimethyltetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Rel-1-((3aR,6aS)-3a,6a-dimethyltetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Rel-1-((3aR,6aS)-3a,6a-dimethyltetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)prop-2-en-1-one can be compared with similar compounds such as:

    (3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrole: This compound shares a similar core structure but lacks the prop-2-en-1-one moiety.

    (3aR,6aS)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrol-1-one: This compound has a benzyl group instead of the prop-2-en-1-one moiety.

    (3aR,4S,6aS)-5-benzyl-4-hydroxydihydro-3aH-spiro[1,3-dioxolo[4,5-c]pyrrole-2,1’-cyclohexan]-6(6aH)-one: This compound has a more complex structure with additional functional groups.

The uniqueness of this compound lies in its specific functional groups and the potential biological activities associated with them.

Properties

IUPAC Name

1-[(3aS,6aR)-3a,6a-dimethyl-1,3,4,6-tetrahydrofuro[3,4-c]pyrrol-5-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-4-9(13)12-5-10(2)7-14-8-11(10,3)6-12/h4H,1,5-8H2,2-3H3/t10-,11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBIYGDXYGZSQW-PHIMTYICSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CN(CC1(COC2)C)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CN(C[C@]1(COC2)C)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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